5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one
Description
Properties
IUPAC Name |
5-ethyl-3-(4-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-4-13-9-19(22)25-21-12(2)20-17(10-16(13)21)18(11-24-20)14-5-7-15(23-3)8-6-14/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWMMDUKGCJBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile, followed by the formation of the furochromene moiety in acidic media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furochromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: Used in research to understand its effects on cellular processes and pathways.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs and their substituent-driven properties:
Key Observations:
Position 3 Modifications: The 4-methoxyphenyl group in the target compound may improve target affinity compared to simpler alkyl groups but is less potent than oxathiazolone derivatives, which exhibit stronger immunoproteasome inhibition . Electrophilic warheads (e.g., oxathiazolone) enhance covalent binding to proteasome subunits, whereas methoxyphenyl groups contribute to π-π stacking interactions .
Position 9 Substitutions :
- The methyl group in the target compound simplifies synthesis compared to complex side chains (e.g., cytotoxic derivative in ), but may reduce cytotoxicity.
Physical Properties: Methoxy and hydroxy groups (e.g., 5-Hydroxyxanthotoxin) increase polarity and reduce logP, impacting solubility and bioavailability .
Biological Activity
5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The molecular formula of this compound is , with a molecular weight of approximately 320.3 g/mol. Its structure includes a furochromene core, characterized by a fused bicyclic system comprising a chromenone and a furan ring.
| Property | Value |
|---|---|
| Molecular Formula | C20H20O4 |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | PFOKXIBFANZFOE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or modulate receptor functions, which can trigger various cellular pathways leading to its observed biological effects. For example, it has been noted for its potential to inhibit certain kinases involved in cancer cell proliferation.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the inhibition of specific signaling pathways related to cancer cell growth has been documented. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, demonstrating effective inhibition at certain concentrations.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This effect may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of furochromenes could inhibit the growth of human cancer cell lines with IC50 values ranging from 10 to 30 µM for various analogs.
- Antimicrobial Efficacy : In a comparative study published in Phytotherapy Research, this compound was found to exhibit bactericidal activity against Escherichia coli with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL.
- Inflammation Model : Research conducted on animal models indicated that treatment with this compound reduced levels of TNF-alpha and IL-6, key markers of inflammation, suggesting its potential use in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-ethyl-3-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of a furochromenone intermediate via cyclization of precursors like substituted coumarins or chromones. Subsequent steps include electrophilic substitution to introduce the ethyl, methoxyphenyl, and methyl groups. Key conditions involve acid catalysts (e.g., H₂SO₄) for cyclization and controlled temperatures (80–120°C) to minimize side reactions. Purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
-
1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computed spectra from density functional theory (DFT) calculations .
-
X-ray Diffraction : Single-crystal X-ray analysis resolves the 3D arrangement of atoms. Software like SHELXL refines crystallographic data to confirm bond lengths and angles .
-
Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Technique Key Data Points 1H NMR δ 6.8–7.4 (aromatic protons), δ 3.8 (methoxy group) 13C NMR δ 160–165 (carbonyl carbons), δ 55–60 (methoxy carbon) X-ray Crystallographic parameters (e.g., space group P21/c, Z = 4)
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency .
- Catalyst Selection : Lewis acids (e.g., AlCl₃) improve regioselectivity during substitution .
- Temperature Gradients : Higher temperatures (100–120°C) accelerate cyclization but may require quenching to prevent decomposition.
- In-line Analytics : Use HPLC or GC-MS to monitor reaction progress and identify intermediates .
Q. How can contradictions in spectroscopic or biological data be resolved?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Strategies include:
- Multi-technique Validation : Cross-validate NMR data with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and UV-Vis (λmax ~300 nm for chromenone absorption) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* level) to identify discrepancies .
- Biological Replicates : Repeat enzyme assays (e.g., IC50 determinations) under standardized conditions to confirm activity trends .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., PKA, PKC) or cytochrome P450 isoforms using fluorogenic substrates .
- Molecular Docking : Simulate interactions with protein targets (e.g., COX-2 or EGFR) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis studies .
- In Vivo Models : Administer the compound to diabetic rodent models (e.g., alloxan-induced rats) and measure biomarkers like blood glucose and HbA1c .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Methodological Answer :
- Quality Control : Implement strict synthetic protocols (e.g., fixed reaction times, purified solvents) and characterize each batch via HPLC (>95% purity) .
- Dose-Response Curves : Use standardized cell lines (e.g., HeLa or MCF-7) to establish EC50/IC50 values across multiple batches .
- Statistical Models : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
